REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:13])[CH:5]=[C:6]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)[CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20](I)[CH3:21]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:8]2[O:9][CH2:10][CH2:11][O:12]2)[CH:5]=[C:4]([O:13][CH2:20][CH3:21])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C1OCCO1)O
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred under Ar at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The K2CO3 was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with cyclohexane (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (6:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)OCC)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |